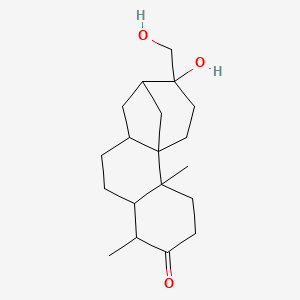

Aphidicolin, 19-nor

Description

Contextualizing Tetracyclic Diterpenoids in Biological Systems

Tetracyclic diterpenoids are a diverse class of natural products characterized by a core structure of four fused rings. These compounds are biosynthesized from geranylgeranyl pyrophosphate and exhibit a remarkable array of biological activities. mdpi.comrsc.org Found in plants, fungi, and marine organisms, they play significant roles in the chemical ecology of their producing organisms and have been a rich source of lead compounds for drug discovery. mdpi.com Their complex and rigid three-dimensional structures make them ideal scaffolds for interacting with specific biological targets, such as enzymes and receptors. The aphidicolane skeleton, a key subtype of tetracyclic diterpenoids, is distinguished by its unique bridged ring system, which is central to the biological activity of compounds like aphidicolin (B1665134). asm.org

Historical Perspective on Aphidicolin Discovery and Early Research Implications

Aphidicolin was first isolated in the early 1970s from the fungus Cephalosporium aphidicola (now known as Acremonium aphidicola). wikipedia.org Initial studies revealed its potent antiviral and antimitotic properties. wikipedia.org Subsequent research quickly established that aphidicolin's biological effects stemmed from its specific and reversible inhibition of eukaryotic nuclear DNA polymerase α. nih.govapexbt.com This discovery had profound implications for the study of the cell cycle, as it provided a tool to synchronize cells at the G1/S phase boundary, allowing for detailed investigations into the mechanisms of DNA replication and repair. ncats.io The high specificity of aphidicolin for DNA polymerase α, with little to no effect on polymerases β and γ, made it a much more precise tool than many other DNA synthesis inhibitors available at the time. nih.gov

Significance of Aphidicolin, 19-nor in Structure-Activity Relationship Studies

The exploration of aphidicolin's mechanism of action naturally led to the synthesis and evaluation of its structural analogues. Structure-activity relationship (SAR) studies, which involve systematically modifying a molecule's structure to observe the impact on its biological activity, have been crucial in identifying the key functional groups responsible for aphidicolin's inhibitory effects.

A significant area of this research has focused on modifications of the aphidicolin skeleton, including the creation of "nor" analogues, which lack a methyl group at a specific position. The synthesis of 19-nor-aphidicolin and related compounds has provided valuable insights. For instance, the oxidation of aphidicolin has been shown to lead to the formation of 19-noraphidicolan-16β-ol. rsc.org This intermediate can then be biotransformed by Cephalosporium aphidicola into a 19-noraphidicolin. rsc.orgresearchgate.net

Overview of Research Domains for Aphidicolin and its Analogues

The research applications of aphidicolin and its analogues are extensive and continue to expand. Initially used to study DNA replication and repair in eukaryotic cells, these compounds have found utility in several other domains:

Oncology Research: Due to its ability to halt the proliferation of rapidly dividing cells, aphidicolin and its derivatives have been investigated as potential anticancer agents. medchemexpress.com While aphidicolin itself has limitations for clinical use, its mechanism provides a blueprint for the design of novel chemotherapeutics. osti.gov

Virology: Aphidicolin's inhibitory effect on the DNA polymerases of certain viruses, such as herpesviruses and vaccinia virus, has made it a valuable tool in virological studies. wikipedia.orgapexbt.com

Parasitology: More recent research has demonstrated the activity of aphidicolin and its semisynthetic derivatives against various protozoan parasites, including Leishmania and Trypanosoma species, opening new avenues for antiparasitic drug discovery. asm.orgscielo.br

Chemical Biology: Aphidicolin and its analogues serve as classic examples of chemical probes used to dissect complex biological pathways. The study of these molecules continues to provide fundamental insights into enzyme function and inhibition.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Feature |

| Aphidicolin | C₂₀H₃₄O₄ | 338.48 | Tetracyclic diterpenoid with a bridged ring system |

| 19-nor-aphidicolan-16β-ol | C₁₉H₃₂O₃ | 308.46 | Lacks the C-19 methyl group of the aphidicolane skeleton |

| 19-nor-16,17-dihydroxyaphidicolan-3-one | C₁₉H₃₀O₄ | 322.44 | Lacks the C-19 methyl group and has a ketone at C-3 |

| 3-ketoaphidicolin | C₂₀H₃₂O₄ | 336.47 | Ketone group at the C-3 position |

Structure

2D Structure

Properties

CAS No. |

52592-14-0 |

|---|---|

Molecular Formula |

C19H30O3 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

13-hydroxy-13-(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-5-one |

InChI |

InChI=1S/C19H30O3/c1-12-15-4-3-13-9-14-10-18(13,7-8-19(14,22)11-20)17(15,2)6-5-16(12)21/h12-15,20,22H,3-11H2,1-2H3 |

InChI Key |

UKNWQIREDRCBQI-UHFFFAOYSA-N |

SMILES |

CC1C2CCC3CC4CC3(C2(CCC1=O)C)CCC4(CO)O |

Canonical SMILES |

CC1C2CCC3CC4CC3(C2(CCC1=O)C)CCC4(CO)O |

Synonyms |

18-nor-3-ketoaphidicolin 18-nor-3-ketoaphidicolin, (4S-(4alpha,4aalpha,6abeta,8beta,9beta,11abeta,11bbeta))-isome |

Origin of Product |

United States |

Biosynthesis and Natural Production of Aphidicolin and Its Structural Analogues

Fungal Origin and Producing Organisms

The production of aphidicolin (B1665134) and its derivatives is exclusive to the fungal kingdom. frontiersin.org Several fungal species have been identified as producers, with some being more prolific than others.

Cephalosporium aphidicola (now known as Acremonium aphidicola) was the fungus from which aphidicolin was first isolated. wikipedia.orgcaymanchem.comncats.io It remains a primary and well-studied source of this diterpenoid. caymanchem.comapexbt.com The production of aphidicolin by C. aphidicola has been extensively investigated, including biotransformation studies to understand the later steps of its biosynthesis. researchgate.netrsc.org For instance, feeding experiments with isotopically labeled precursors and intermediates have been instrumental in mapping the hydroxylation steps catalyzed by cytochrome P450 monooxygenases. researchgate.netrsc.org Furthermore, C. aphidicola has been used in biotransformation studies of aphidicolin analogues, such as the conversion of 19-noraphidicolan-16β-ol into a 19-noraphidicolin. rsc.org

Nigrospora sphaerica, an airborne filamentous fungus, is another significant natural producer of aphidicolin. wikipedia.orgnih.govsigmaaldrich.com This endophytic fungus has been identified as a prolific source of the compound, and studies have optimized its production in culture media. scielo.brsidalc.netresearchgate.net The isolation of aphidicolin from N. sphaerica confirmed that its production is not limited to a single fungal species. nih.govnih.gov

Beyond C. aphidicola and N. sphaerica, other fungi have been identified as producers of aphidicolin and its analogues. These include:

Phoma betae : A pathogenic fungus from which the aphidicolin biosynthetic gene cluster has been cloned and characterized. frontiersin.orgtandfonline.comnih.govtandfonline.com

Onychophora coprophila : A fungus identified as a producer of aphidicolin. researchgate.net

Botryotinia fuckeliana : A deep-sea-derived fungus that produces a variety of new aphidicolin diterpenoids. researchgate.net

The discovery of multiple fungal sources for aphidicolin suggests a wider distribution of its biosynthetic machinery within the fungal kingdom than initially thought. frontiersin.org

The biosynthesis of secondary metabolites like aphidicolin in fungi is typically orchestrated by a set of genes physically clustered together on the chromosome. The identification and characterization of the aphidicolin biosynthetic gene cluster, particularly from Phoma betae, has been a significant breakthrough in understanding its production. nih.govtandfonline.comtandfonline.com

The core gene cluster consists of genes encoding the key enzymes required for the synthesis of the aphidicolin backbone and its subsequent modifications. tandfonline.comtandfonline.com Analysis of the P. betae genomic DNA revealed a 15.6-kb region containing six open reading frames (ORFs). tandfonline.com

| Gene | Encoded Protein | Putative Function in Aphidicolin Biosynthesis |

| PbGGS | Geranylgeranyl diphosphate (B83284) (GGDP) synthase | Synthesizes the diterpene precursor, GGDP. tandfonline.com |

| PbACS | Aphidicolan-16β-ol synthase (diterpene synthase) | Cyclizes GGDP to the tetracyclic intermediate, aphidicolan-16β-ol. tandfonline.com |

| PbP450-1 | Cytochrome P450 monooxygenase | Catalyzes hydroxylation at C-3. tandfonline.comuniprot.org |

| PbP450-2 | Cytochrome P450 monooxygenase | Catalyzes hydroxylation at C-17 and C-18. tandfonline.comuniprot.org |

| PbTP | Transporter protein | Potentially involved in the secretion of aphidicolin. tandfonline.com |

| PbTF | Transcription factor | May regulate the expression of the other genes in the cluster. tandfonline.com |

The heterologous expression of these genes in a host fungus like Aspergillus oryzae has successfully resulted in the total biosynthesis of aphidicolin, confirming the function of this gene cluster. tandfonline.comresearchgate.netnih.gov

Elucidation of the Biosynthetic Pathway

The biosynthetic pathway of aphidicolin begins with common precursors from primary metabolism and proceeds through a series of enzymatic reactions to form the final complex structure.

The universal precursors for all terpenoids, including aphidicolin, are isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). In fungi, these five-carbon building blocks are synthesized through the mevalonate (B85504) (MVA) pathway. scielo.brscielo.br Isotope labeling studies using [1-¹³C]-D-glucose fed to Nigrospora sphaerica cultures have confirmed that the isoprene (B109036) units of aphidicolin are derived from the MVA pathway. scielo.brsidalc.netscielo.br This pathway is common in eukaryotes, including fungi and plants, for the production of terpenoids. scielo.br The localization of the MVA pathway enzymes is crucial, with some steps occurring in the cytoplasm and others in the endoplasmic reticulum (ER). tandfonline.com

Geranylgeranyl diphosphate (GGDP) is the universal precursor for all diterpenes. tandfonline.comuniprot.org The formation of GGDP is catalyzed by Geranylgeranyl Diphosphate Synthase (GGS). In the aphidicolin biosynthetic gene cluster from Phoma betae, this enzyme is designated as PbGGS. tandfonline.comuniprot.org PbGGS catalyzes the condensation of three molecules of IPP with one molecule of DMAPP to form the 20-carbon GGDP. uniprot.org This step is essential as it provides the direct substrate for the subsequent cyclization reaction that defines the aphidicolane skeleton. tandfonline.comuniprot.org The gene PbGGS is located upstream of the diterpene synthase gene in the cluster and is transcribed in the opposite direction. tandfonline.com The functional expression of PbGGS, along with the other biosynthetic genes, is necessary for the production of aphidicolin in heterologous hosts. tandfonline.comnih.gov

Following the formation of GGDP, the diterpene synthase, aphidicolan-16β-ol synthase (ACS), catalyzes a complex cyclization cascade to form the tetracyclic intermediate, aphidicolan-16β-ol. frontiersin.orguniprot.org This intermediate is then subjected to a series of three hydroxylation reactions at positions C-3, C-17, and C-18, catalyzed by the two cytochrome P450 monooxygenases (PbP450-1 and PbP450-2), to yield the final product, aphidicolin. tandfonline.comtandfonline.comuniprot.org The conversion of aphidicolin to 19-noraphidicolan-16β-ol involves the catalytic oxidation of aphidicolin to 16β-hydroxy-3-oxo-19-noraphidicolan-17-oic acid, which is then converted to 19-noraphidicolan-16β-ol. rsc.org This nor-analogue can then be biotransformed by C. aphidicola to a 19-noraphidicolin. rsc.org

Biotransformation Studies Leading to Analogues, Including 19-nor-Aphidicolin

Structural analogues of aphidicolin can be generated through biotransformation, where microorganisms are used to modify the parent compound. One such analogue is 19-nor-aphidicolin. The creation of this compound has been achieved through a combination of chemical oxidation and subsequent biotransformation. rsc.org

The process begins with the catalytic oxidation of aphidicolin, which yields 16β-hydroxy-3-oxo-19-noraphidicolan-17-oic acid. rsc.org This intermediate is then chemically converted into 19-noraphidicolan-16β-ol. This precursor, when subjected to biotransformation by the fungus Cephalosporium aphidicola, the original producer of aphidicolin, is hydroxylated to produce a 19-noraphidicolin analogue. rsc.org This demonstrates the utility of the fungus's native enzymatic machinery to act on modified substrates, thereby generating novel structural variants. rsc.org

Synthetic Strategies and Chemical Derivatization of the Aphidicolane Skeleton

Total Synthesis Approaches to Aphidicolin (B1665134)

The construction of the aphidicolane core, particularly the bicyclo[3.2.1]octane system and the two adjacent quaternary stereocenters, has been the central focus of total synthesis efforts. These approaches have evolved from early racemic syntheses to highly sophisticated asymmetric strategies.

The initial total syntheses of (±)-aphidicolin provided foundational strategies for assembling the complex carbon framework. A notable early approach reported a 15-step synthesis commencing from a known bicyclic dione. nih.gov This route featured two particularly crucial transformations for the construction of the aphidicolin skeleton. nih.gov

One of these pivotal steps was a Claisen rearrangement of a cyclopentenol (B8032323) vinyl ether to construct a key unsaturated aldehyde intermediate. The second key step involved the carbonylation of an unsaturated tosylate using disodium (B8443419) tetracarbonylferrate (Collman's reagent), a reaction that was novel in natural product synthesis at the time, to complete the tetracyclic core. nih.gov These early routes, while lengthy and not stereocontrolled, were instrumental in demonstrating the feasibility of chemically constructing the aphidicolane skeleton and laid the groundwork for future, more refined synthetic designs.

| Step | Reaction Type | Significance |

|---|---|---|

| 1 | Claisen Rearrangement | Formation of a key unsaturated aldehyde intermediate. nih.gov |

| 2 | Carbonylation with Collman's Reagent | Completion of the tetracyclic aphidicolane skeleton. nih.gov |

Addressing the challenge of controlling the multiple stereocenters of aphidicolin led to the development of elegant diastereoselective and enantioselective syntheses. These advanced approaches aim to produce specific stereoisomers, which is crucial as the biological activity is often confined to a single enantiomer.

A novel diastereoselective formal total synthesis was developed that utilized a palladium-catalyzed cycloalkenylation process to construct a bicyclo[3.2.1]octane intermediate. acs.orgnih.gov This was followed by a highly diastereoselective intramolecular Diels-Alder reaction to form the core polycyclic system. acs.orgnih.gov The stereoselectivity in these key steps was crucial for establishing the correct relative configuration of the stereocenters in the aphidicolane skeleton.

Further advancements have led to fully enantioselective total syntheses, providing access to the biologically active form of aphidicolin. lkouniv.ac.in These strategies often employ chiral auxiliaries, asymmetric catalysts, or start from chiral pool materials to induce asymmetry early in the synthetic sequence, thereby controlling the absolute stereochemistry of the final product. For instance, tandem transannular Diels-Alder/aldol reactions have been employed to construct the 8-epi-aphidicolane skeleton in a highly diastereoselective manner as part of an asymmetric synthesis of an unnatural derivative. nih.gov

The journey from the initial racemic syntheses to modern enantioselective routes illustrates significant progress in synthetic organic chemistry. Methodological advancements have allowed for more efficient and stereocontrolled constructions of the aphidicolane scaffold. Strategies have evolved to include powerful reactions such as intramolecular [2+2] photocycloadditions and pseudo-desymmetrization of pronucleophiles to build the complex ring system. escholarship.org

Many synthetic efforts have targeted a key ketone intermediate, which can be converted to aphidicolin in a few steps, thereby constituting a formal synthesis. escholarship.org The evolution of these routes reflects a trend towards greater efficiency, higher stereocontrol, and the application of novel synthetic methodologies to tackle the inherent challenges of this complex natural product. escholarship.org

Semisynthetic Modifications and Derivatization Studies

The aphidicolane skeleton has served as a valuable scaffold for semisynthetic modifications to probe the structural requirements for its biological activity. These studies typically involve chemical transformations of the functional groups present on the natural product.

Functional group transformations, particularly oxidation reactions, have been employed to create derivatives of aphidicolin for structure-activity relationship (SAR) studies. A common modification is the oxidation of the secondary hydroxyl group at the C-3 position to the corresponding ketone, yielding 3-oxo-aphidicolin. nih.gov This transformation alters the hydrogen-bonding capability and local stereochemistry of the A-ring. Another modification involves the removal of the C-3 hydroxyl group to produce 3-deoxy-aphidicolin. nih.gov These derivatives have been instrumental in understanding the role of the A-ring functionalities in the interaction of aphidicolin with its biological targets, such as DNA polymerase α. nih.gov

The four hydroxyl groups of aphidicolin (at C-3, C-16, C-17, and C-18) offer multiple sites for chemical manipulation. SAR studies have revealed the critical importance of the hydroxyl groups at C-17 and C-18 for inhibitory activity against DNA polymerase α. nih.govnih.gov

The selective chemical manipulation of these hydroxyls has been a key focus. For example, the acetylation of the C-17 hydroxyl group to form aphidicolin-17-monoacetate (B1254980) has been reported. nih.gov Both the removal and acetylation of the C-17 or C-18 hydroxyl groups lead to a significant reduction in inhibitory activity, indicating their direct involvement in binding to the enzyme. nih.gov In contrast, modifications at the C-3 position, such as oxidation to the ketone (3-oxo-aphidicolin) or complete removal (3-deoxy-aphidicolin), result in a more moderate reduction of activity. nih.gov These derivatization studies underscore the specific roles of the different hydroxyl groups in the biological function of aphidicolin. nih.govnih.gov

| Derivative Name | Position(s) Modified | Type of Modification |

|---|---|---|

| 3-Oxo-aphidicolin | C-3 | Oxidation of hydroxyl to ketone. nih.gov |

| 3-Deoxy-aphidicolin | C-3 | Removal of hydroxyl group. nih.gov |

| Aphidicolin-17-monoacetate | C-17 | Acetylation of hydroxyl group. nih.gov |

Synthesis of A-Ring Modified Analogues (e.g., 2,3-α-epoxy, 2α-methyl, 3α-methyl, 2-ene-3-deoxy)

The synthesis of aphidicolin analogues with modifications in the A-ring has been a subject of interest to understand the structural requirements for its biological activity. Several derivatives, including those with 2,3-α-epoxy, 2α-methyl, 3α-methyl, and 2-ene-3-deoxy functionalities, have been investigated. nih.govoup.com While the specific synthetic pathways for these analogues are not extensively detailed in the provided research, their impact on the biological activity of aphidicolin has been noted. These modifications are known to result in low biological activity. nih.govoup.com

Modeling studies of the 2,3-α-epoxy and 2-ene-3-deoxy derivatives indicate that these alterations induce a change in the A-ring's conformation. oup.com The introduction of a methyl group at the 3α-position is suggested to destabilize the chair conformation of the A-ring. nih.gov

Generation of 19-nor-Aphidicolin and Related 19-noraphidicolan Structures

The generation of 19-nor-aphidicolin and its related structures represents a specific modification of the aphidicolane skeleton.

Detailed methods for the direct conversion of aphidicolin to 19-nor-aphidicolin were not found in the available research. General methods for the preparation of 19-nor-steroids from 19-hydroxy-steroids have been described, which could potentially be adapted for the synthesis of 19-nor-aphidicolin. google.com

Specific analytical characterization data for 19-nor-aphidicolin, such as NMR and mass spectrometry data, were not available in the reviewed literature.

Structure-Activity Relationship (SAR) Studies of Aphidicolin Analogues

Structure-activity relationship (SAR) studies of aphidicolin analogues have provided significant insights into the molecular features essential for their biological activity. Modifications to both the A- and D-rings have been explored, with a general observation that no derivative has surpassed the activity of the parent aphidicolin. nih.govnih.govoup.com

Importance of Specific Hydroxyls (17-OH, 18-OH) for Activity

The hydroxyl groups at positions 17 and 18 of the aphidicolin structure are critical for its interaction with DNA polymerase α and, consequently, its inhibitory activity. nih.gov The removal or acetylation of either the 17-OH or 18-OH group results in a greater than 10-fold reduction in the inhibitory activity of aphidicolin. nih.gov In the crystal structure of the ternary complex of DNA polymerase α with an RNA-primed DNA template and aphidicolin, the 17-OH group interacts with the nitrogen of Tyr865, while the 18-OH group interacts with an oxygen atom of the same residue. nih.gov The C-18 function is considered to play a critical role in the interaction of aphidicolin with polymerase α. nih.govoup.com In contrast, the removal of the 3-OH group leads to only a moderate reduction in inhibitory properties, ranging from 3- to 10-fold. nih.gov

| Modification | Effect on Inhibitory Activity |

| Removal or acetylation of 17-OH | >10-fold reduction nih.gov |

| Removal or acetylation of 18-OH | >10-fold reduction nih.gov |

| Removal of 3-OH | 3- to 10-fold reduction nih.gov |

| Absence of 17-OH (16-oxo and 16-demethoxy derivatives) | Severe reduction nih.gov |

Impact of A-Ring Conformation on Biological Properties

The conformation of the A-ring of the aphidicolane skeleton has a significant impact on the biological properties of aphidicolin and its analogues. nih.govoup.com Structural alterations in the A-ring lead to a more significant loss of activity compared to modifications in the D-ring. nih.govoup.com

The A-ring of aphidicolin, along with the 3,18-OH groups, is involved in creating a pocket that accommodates the template guanine (B1146940) displaced from the active site of DNA polymerase α. oup.com A hydrogen bond between the 3α-OH and 18-OH groups helps to fix the A-ring in a stable chair conformation. nih.gov

Modifications such as the introduction of a 2,3-α-epoxy or a 2-ene-3-deoxy functionality alter the conformation of the A-ring, which in turn affects the position of the crucial 18-OH group. oup.com Similarly, replacing the 3α-OH with a methyl group is predicted to destabilize the chair conformation of the A-ring. nih.gov An inversion of the stereochemistry at the 3-position from α to β results in a complete loss of inhibitory activity, as the 3β-OH group would create a steric hindrance with the template guanine. nih.gov

| A-Ring Modification | Conformational/Interactive Impact | Effect on Activity |

| 2,3-α-epoxy | Change in A-ring conformation, affecting the position of O18 oup.com | Low activity nih.govoup.com |

| 2-ene-3-deoxy | Change in A-ring conformation, affecting the position of O18 oup.com | Low activity nih.govoup.com |

| 3α-methyl | Destabilization of the A-ring chair conformation nih.gov | Low activity nih.govoup.com |

| 2α-methyl | - | Low activity nih.govoup.com |

| 3β-OH (inversion from 3α-OH) | Steric hindrance with template guanine nih.gov | Complete loss of activity nih.gov |

The search results consistently provided information on the parent compound, aphidicolin, and other derivatives, detailing their effects on DNA polymerase α and δ, their competitive inhibition with dCTP, and their role in cell cycle synchronization. nih.govhellobio.comnih.govabcam.com Additionally, information was available for other aphidicolin analogues such as 3-deoxyaphidicolin (B1253851) and aphidicolin-17-monoacetate, including their inhibitory actions. oup.comnih.gov

However, no studies detailing the synthesis, biological activity, or specific inhibitory mechanisms of "19-nor-aphidicolin" against eukaryotic DNA polymerases could be located. The performed searches, which included terms like "inhibitory activity of 19-nor-aphidicolin on DNA polymerase," "19-nor-aphidicolin mechanism of action," and "synthesis and biological activity of 19-nor-aphidicolin," did not yield any relevant results for this particular compound.

Therefore, due to the absence of available scientific literature and research data on "Aphidicolin, 19-nor" in the provided search results, it is not possible to generate the requested article focusing on its inhibitory mechanisms.

Molecular Mechanisms of Action in Dna Replication and Repair

Selective Inhibition of Eukaryotic DNA Polymerases

Aphidicolin's primary mode of action is the selective inhibition of a specific class of eukaryotic DNA polymerases, which are essential enzymes for DNA synthesis. sigmaaldrich.comontosight.ai This selectivity is a key feature of its biochemical profile.

Specificity for B-family DNA Polymerases (Pol α, Pol δ, Pol ε)

Aphidicolin (B1665134) demonstrates potent inhibitory activity against the B-family of DNA polymerases, which includes the main replicative polymerases in eukaryotes: DNA polymerase α (Pol α), DNA polymerase δ (Pol δ), and DNA polymerase ε (Pol ε). nih.govcellsignal.comoup.com Pol α is crucial for the initiation of DNA replication, while Pol δ and Pol ε are the primary enzymes responsible for elongating the leading and lagging DNA strands. oup.com By targeting these essential polymerases, aphidicolin effectively halts the entire process of DNA replication, leading to cell cycle arrest at the G1/S boundary or in the early S phase. ebi.ac.ukwikipedia.orgcellsignal.com

Differential Effects on Pol β and Pol γ

In stark contrast to its potent inhibition of B-family polymerases, aphidicolin has little to no effect on DNA polymerase β (Pol β) and DNA polymerase γ (Pol γ). cellsignal.comncats.io Pol β is primarily involved in DNA repair pathways, specifically base excision repair. Pol γ is the sole DNA polymerase found in mitochondria and is responsible for the replication of the mitochondrial genome. ncats.io This differential sensitivity underscores the specificity of aphidicolin's interaction with the active sites of DNA polymerases and has made it an invaluable tool for distinguishing the roles of different polymerases in cellular processes.

Interaction with Nucleotide Binding Sites

The inhibitory effect of aphidicolin is mediated through its interaction with the nucleotide-binding site of sensitive DNA polymerases. nih.govoup.com Although not a structural analog of a deoxynucleoside triphosphate (dNTP), aphidicolin effectively occupies the binding pocket, preventing the incorporation of the natural substrates required for DNA synthesis.

Competition with Deoxycytidine Triphosphate (dCTP) Incorporation

A significant body of research has established that aphidicolin acts as a competitive inhibitor with respect to deoxycytidine triphosphate (dCTP). nih.govncats.iooup.comoup.com This means that aphidicolin directly competes with dCTP for binding to the DNA polymerase active site. nih.govncats.io Structural studies have revealed that aphidicolin docks into the dCTP-binding site, particularly when guanine (B1146940) is the templating base. nih.govosti.govnih.gov The bulky, non-planar structure of aphidicolin, once bound, physically obstructs the entry and proper positioning of dCTP, thereby preventing its incorporation into the growing DNA strand. nih.gov The inhibition is reversible, and its potency can be influenced by the intracellular concentration of dCTP. oup.comoup.com

Modulation of Deoxythymidine Triphosphate (dTTP) Incorporation

While the primary competitive interaction is with dCTP, some studies have indicated that aphidicolin can also modulate the incorporation of deoxythymidine triphosphate (dTTP), albeit to a lesser extent. oup.comoup.com Research has shown a 2- to 5-fold increase in the apparent Michaelis constant (Km) for dTTP in the presence of aphidicolin, suggesting a weaker competitive interaction. oup.comoup.com This indicates that while the primary target of competition is dCTP, aphidicolin's presence in the active site can also interfere with the binding of other nucleotides, particularly dTTP. oup.comnih.gov

Formation of Ternary Complexes (Pol α-DNA-Aphidicolin)

The mechanism of inhibition involves the formation of a stable, inactive ternary complex consisting of the DNA polymerase, the DNA template-primer, and aphidicolin. nih.govcellsignal.comxn--80aabqbqbnift4db.xn--p1ai Specifically with DNA polymerase α, aphidicolin binds to the enzyme-DNA binary complex, effectively locking it in a non-productive state. cellsignal.comxn--80aabqbqbnift4db.xn--p1ai Crystallographic studies of the Pol α–DNA/RNA–aphidicolin ternary complex have provided a detailed view of this interaction, showing how aphidicolin occupies the active site and displaces the templating guanine base. nih.govosti.govnih.gov This stable complex prevents the subsequent binding of the correct nucleotide (dCTP) and halts DNA chain elongation. nih.govcellsignal.com

Influence on DNA Chain Elongation and Initiation

The primary effect of aphidicolin on DNA replication is the inhibition of DNA chain elongation. nih.govnih.gov While it does not affect the primary initiation event of replication, such as the protein priming of adenovirus DNA, it significantly slows the rate at which the DNA chain is extended. nih.govnih.govoup.com At lower concentrations, this slowing of the replication fork progression is dramatic but may not halt synthesis completely. nih.govnih.gov However, higher concentrations of the drug can lead to a complete cessation of nucleotide incorporation. nih.govnih.gov

Research using adenovirus as a model system has shown that while the synthesis of terminal DNA fragments can proceed, the elongation process is rapidly impeded beyond these initial regions. nih.gov This suggests that an aphidicolin-sensitive DNA polymerase is responsible for synthesizing the internal segments of the viral DNA. nih.gov The mechanism involves the inhibitor competitively blocking the action of DNA polymerases. biologists.com For DNA polymerase α, aphidicolin specifically competes with deoxycytidine triphosphate (dCTP) for binding to the enzyme's active site. ncats.iosigmaaldrich.com Structural studies have revealed that the inhibitor docks at the active site, blocking dCTP binding and rotating the template guanine, which explains its selectivity. nih.govoup.com

Table 1: Effect of Aphidicolin on DNA Replication Processes

| Process | Effect of Aphidicolin | Supporting Evidence |

|---|---|---|

| Initiation | No significant inhibition of the primary initiation event (e.g., protein priming). nih.govnih.govoup.com | Studies on adenovirus DNA replication showed the covalent attachment of dCMP to the preterminal protein is insensitive to aphidicolin. nih.govnih.govoup.com |

| Elongation | Dramatically slows the rate of DNA chain elongation. nih.govnih.gov Higher concentrations can completely inhibit nucleotide incorporation. nih.govnih.gov | In vitro studies demonstrated a dose-dependent reduction in the rate of DNA synthesis. nih.govnih.govnih.gov |

| Replication Fork Progression | Opposes the progression of replication forks, especially in the presence of other replication inhibitors. embopress.org | Studies with the DNA translocase FANCM show it counteracts replication in the presence of aphidicolin. embopress.org |

Mechanisms of Action on Yeast DNA Polymerases

Aphidicolin and its analogues are effective inhibitors of DNA polymerases in yeast, which serve as a key model system for studying eukaryotic DNA replication. sigmaaldrich.com The compound targets the α-like DNA polymerases in yeast, which correspond to the B-family polymerases essential for replication. nih.govsigmaaldrich.com These include DNA polymerase I (the yeast equivalent of Pol α), Pol δ, and Pol ε. capes.gov.brmdpi.com

The inhibitory action on yeast polymerases is consistent with the mechanism observed in other eukaryotic systems. ncats.io It acts as a competitive inhibitor with respect to dCTP, blocking the catalytic function of these essential enzymes. ncats.io This specificity has made aphidicolin an invaluable tool for dissecting the distinct roles of different DNA polymerases during yeast DNA replication and repair. researchgate.netsigmaaldrich.com

Inhibition of Specific DNA Repair Pathways by Aphidicolin Analogues

The inhibition of DNA polymerases δ and ε by aphidicolin analogues extends to their functions within DNA repair mechanisms. oncotarget.comnih.gov These polymerases are critical for the DNA synthesis step in several key repair pathways, including Nucleotide Excision Repair (NER), long-patch Base Excision Repair (BER), and Mismatch Repair (MMR). oncotarget.comnih.gov Consequently, aphidicolin and its derivatives can sensitize cells to DNA-damaging agents by preventing the repair of lesions. oncotarget.comresearchgate.net

The NER pathway, which removes bulky DNA lesions such as those induced by ultraviolet (UV) radiation, is highly sensitive to aphidicolin analogues. oncotarget.comresearchgate.net The final step of NER involves filling the gap left after the damaged segment is excised, a process that requires the activity of DNA polymerase δ or ε. oncotarget.comnih.gov By inhibiting these polymerases, aphidicolin effectively blocks this DNA synthesis step, causing an accumulation of unrepaired damage. oncotarget.comresearchgate.netnih.gov This has been demonstrated in studies where aphidicolin inhibited UV-induced DNA repair. oncotarget.comresearchgate.net The inhibition of NER by aphidicolin analogues can potentiate the cytotoxic effects of chemotherapeutic drugs like fludarabine (B1672870) and cisplatin, which cause DNA damage that is typically repaired by this pathway. oncotarget.comnih.gov

The BER pathway corrects smaller base lesions, such as those arising from oxidation or alkylation. BER proceeds via two sub-pathways: short-patch BER, which replaces a single nucleotide and primarily uses DNA polymerase β, and long-patch BER, which synthesizes a stretch of 2-10 nucleotides and requires PCNA-dependent polymerases δ and ε. oncotarget.comnih.gov Because aphidicolin and its analogues inhibit polymerases δ and ε but not β, they specifically block the long-patch BER pathway while leaving short-patch BER unaffected. oncotarget.comnih.govmdpi.com This specific inhibition makes these compounds useful for studying the intricacies of the BER pathway and can enhance the efficacy of treatments that produce lesions repaired by long-patch BER. mdpi.comresearchgate.net

The MMR system corrects base-base mismatches and small insertion-deletion loops that can occur during DNA replication. oup.com Similar to NER and long-patch BER, the MMR pathway relies on DNA polymerases δ or ε for the repair synthesis step after the mismatched segment is excised. oncotarget.comnih.gov Research using nuclear extracts from human cells has shown that mismatch correction is abolished by aphidicolin, confirming the involvement of an aphidicolin-sensitive polymerase. pnas.org This indicates that aphidicolin analogues can inhibit the MMR pathway, potentially increasing the mutation rate and affecting cell viability, particularly in combination with other agents that challenge genomic stability. oncotarget.comnih.gov

Table 2: Inhibition of DNA Repair Pathways by Aphidicolin and its Analogues

| DNA Repair Pathway | Involvement of Aphidicolin-Sensitive Polymerases | Effect of Aphidicolin Analogues |

|---|---|---|

| Nucleotide Excision Repair (NER) | DNA Polymerases δ and ε are required for the DNA synthesis step. oncotarget.comnih.gov | Inhibits the repair of bulky lesions, sensitizing cells to agents like UV and cisplatin. oncotarget.comresearchgate.netnih.gov |

| Long-Patch Base Excision Repair (BER) | DNA Polymerases δ and ε are required for repair synthesis. oncotarget.comnih.gov | Inhibits the pathway, while short-patch BER (using Pol β) remains unaffected. oncotarget.comnih.govmdpi.com |

| Mismatch Repair (MMR) | DNA Polymerases δ and ε are required for resynthesis of the excised strand. oncotarget.comnih.gov | Abolishes mismatch correction in cell extracts. pnas.org |

Cellular and Subcellular Effects in Research Models

Cell Cycle Regulation and Synchronization

Aphidicolin's primary mechanism of action is the inhibition of B-family DNA polymerases, particularly DNA polymerase α and δ, which are crucial for nuclear DNA replication in eukaryotic cells. ebi.ac.uksigmaaldrich.comnih.gov This inhibition is competitive with respect to deoxycytidine triphosphate (dCTP). ncats.io By halting DNA synthesis, aphidicolin (B1665134) effectively arrests cells at specific points in the cell cycle, a property that is extensively exploited for cell synchronization. nih.govncats.iohellobio.com

Induction of G1/S Phase Arrest

Treatment of eukaryotic cells with aphidicolin leads to a reversible arrest at the G1/S phase boundary. sigmaaldrich.comnih.govnih.gov Cells in the G1 phase are prevented from entering the S phase, while cells already in the S phase have their DNA synthesis halted. wikipedia.orgnih.gov Cells in the G2, M, and subsequent G1 phases continue to progress through the cell cycle until they reach this G1/S checkpoint. nih.gov This leads to an accumulation of the cell population at this specific stage. sigmaaldrich.com

For instance, in DLD-1 cells, a 24-hour treatment with aphidicolin resulted in 76% of the cells being stalled in the G0/G1 phase. tandfonline.com Similarly, in HeLa cells, aphidicolin treatment blocks cells at the G1/S border. nih.gov Studies in various cell lines, including those of plants, have demonstrated that aphidicolin treatment leads to an accumulation of cells in the S phase. tandfonline.com

Mechanisms of S Phase Arrest and Synchronization upon Washout

The arrest induced by aphidicolin is a consequence of its inhibition of DNA polymerases, which stalls the progression of replication forks. nih.govbiologists.com This blockage of DNA synthesis prevents the cell from completing the S phase and proceeding to mitosis.

Upon removal of aphidicolin from the culture medium, the inhibitory effect is reversed, and the synchronized cells synchronously re-enter the cell cycle and progress through the S, G2, and M phases. nih.govnih.gov This synchronized progression allows researchers to study cell cycle-dependent events with high temporal resolution. For example, after washing out aphidicolin from DLD-1 cells, the population shifted to early-S phase within 2 hours and to mid- to late-S phase by 4 hours. tandfonline.com

Controversies Regarding Specific Arrest Point (G1 vs. S)

While aphidicolin is widely described as inducing a G1/S phase arrest, there is some debate in the scientific literature regarding the precise point of cell cycle blockage. Some studies suggest an arrest in the early S phase, while others propose a halt at the G1 phase, just before the G1-S transition. life-science-alliance.orgresearchgate.net

For example, in RPE1 cells, while some markers might indicate a G1 phase arrest, the use of additional markers like CENP-F, BRCA1, and pRb suggests that aphidicolin predominantly arrests cells in the very early S phase, near the G1/S boundary. life-science-alliance.org In contrast, studies on DLD-1 cells have reported an efficient and reversible block at G0/G1. tandfonline.com This discrepancy may be attributable to the different cell types used, the concentration of aphidicolin, and the specific markers analyzed to define the cell cycle phases.

Reversibility of Cell Cycle Block

A key feature of aphidicolin's effect on the cell cycle is its reversibility. ebi.ac.ukwikipedia.orgnih.gov Once the compound is removed, cells can resume DNA synthesis and continue their progression through the cell cycle. nih.gov This reversibility is crucial for its use as a synchronization agent, as it allows for the study of a cohort of cells moving together through the different phases of the cell cycle. nih.gov However, prolonged arrest with aphidicolin can lead to a state of permanent S phase stasis in a fraction of the cell population. biologists.comnih.gov

Induction of Replication Stress and DNA Damage Response

By inhibiting DNA polymerases and stalling replication forks, aphidicolin induces a state known as replication stress. nih.govbiorxiv.orgnih.gov Replication stress is a major threat to genome stability and activates the DNA damage response (DDR) pathway. nih.gov This response involves the activation of kinases such as ATR (Ataxia Telangiectasia and Rad3-related), which in turn phosphorylates a cascade of downstream targets to coordinate cell cycle arrest and DNA repair. nih.govoup.com The induction of replication stress by aphidicolin has been shown to lead to the phosphorylation of histone H2AX (γH2AX), a marker of DNA double-strand breaks. nih.govnih.govplos.org

Formation of Large 53BP1 Foci

A notable consequence of aphidicolin-induced replication stress is the formation of large nuclear bodies containing the p53-binding protein 1 (53BP1) in the subsequent G1 phase. elifesciences.org These 53BP1 nuclear bodies are thought to form at sites of under-replicated DNA that have undergone breakage during mitosis. elifesciences.org The formation of these large 53BP1 foci is a hallmark of replication stress and serves to protect the damaged DNA. elifesciences.org

Studies have shown that the long splice variant of RIF1 (RIF1-L) is crucial for the formation of these 53BP1 nuclear bodies following aphidicolin treatment. elifesciences.org The absence of RIF1-L leads to a defect in the formation of these bodies, which may contribute to the increased sensitivity of RIF1-deficient cells to replication stress. elifesciences.org Furthermore, the formation of these 53BP1 foci is dependent on the ATM signaling pathway. nih.gov

Table 1: Cellular Effects of Aphidicolin, 19-nor in Research Models

| Effect | Description | Key Findings |

|---|---|---|

| Cell Cycle Arrest | Inhibition of DNA polymerases α and δ leads to a halt in cell cycle progression. | Induces a reversible arrest primarily at the G1/S boundary or in early S phase. sigmaaldrich.comnih.govtandfonline.comlife-science-alliance.org |

| Cell Synchronization | Reversible nature of the cell cycle block allows for the synchronization of cell populations. | Upon washout, cells synchronously re-enter the cell cycle, facilitating the study of phase-specific events. nih.govtandfonline.comnih.gov |

| Replication Stress | Stalling of replication forks due to DNA polymerase inhibition. | Activates the DNA damage response pathway, including the ATR kinase. nih.govnih.govbiorxiv.orgnih.gov |

| DNA Damage Response | Activation of cellular pathways to repair DNA damage caused by replication stress. | Leads to the phosphorylation of H2AX (γH2AX) and the formation of 53BP1 nuclear bodies. nih.govplos.orgelifesciences.org |

Phosphorylation of p53 and Accumulation of γH2AX

Aphidicolin-induced replication stress triggers DNA damage response pathways, leading to the phosphorylation of key signaling proteins like p53 and the histone variant H2AX. While aphidicolin alone may not be a strong inducer of p53 phosphorylation, it significantly enhances the effect of other DNA-damaging agents, such as purine (B94841) analogs. oncotarget.com In studies with chronic lymphocytic leukemia (CLL) cells, aphidicolin treatment increased the phosphorylation of p53 at Serine-15 when co-administered with fludarabine (B1672870) or cladribine (B1669150). oncotarget.comresearchgate.net Similarly, in pituitary tumor cells, aphidicolin treatment led to increased levels of the p53 protein. medchemexpress.com

A more direct and consistent effect of aphidicolin is the induction of γH2AX, which is the phosphorylated form of histone H2AX at Serine-139 and a sensitive marker for DNA double-strand breaks (DSBs). oncotarget.comnih.gov Aphidicolin treatment alone can cause a modest increase in γH2AX, particularly in early S-phase cells. osti.gov Its primary impact, however, is the enhancement of γH2AX accumulation caused by other agents, indicating an increase in DNA damage. oncotarget.com This effect is linked to its role in inhibiting DNA repair, which leads to the persistence of DNA lesions. nih.gov The formation of γH2AX foci following aphidicolin exposure is considered evidence of replication-associated DSBs, as the effect can be prevented by blocking DNA replication. nih.gov

| Cell Model | Agent(s) | Observed Effect on p53 | Observed Effect on γH2AX | Reference(s) |

| Chronic Lymphocytic Leukemia (CLL) cells | Aphidicolin + Fludarabine/Cladribine | Increased phosphorylation at Ser-15 | Marked accumulation | researchgate.net, oncotarget.com |

| AtT-20 Corticotroph Tumor Cells | Aphidicolin | Increased total p53 levels | Not specified | medchemexpress.com |

| MCF-7 Breast Cancer Cells | Aminoflavone + Aphidicolin | Induced p53 phosphorylation (by Aminoflavone) | Aphidicolin prevented γH2AX formation induced by Aminoflavone, suggesting replication-dependence of the breaks | nih.gov |

| Human Lymphoid Cells | Aphidicolin | Not specified | Modest increase, primarily in early S-phase cells | osti.gov |

Impact on ATM and ATR Kinase Pathways

The cellular response to replication stress is primarily orchestrated by two related kinases: Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR). nih.govharvard.edu These kinases are activated by different types of DNA lesions; ATM responds mainly to double-strand breaks, while ATR is activated by single-stranded DNA regions that form at stalled replication forks. harvard.edu

Aphidicolin, as an inhibitor of DNA polymerases, induces replication fork stalling and is therefore a classic activator of the ATR signaling pathway. sigmaaldrich.comnih.gov The activation of ATR leads to the phosphorylation of its downstream target, Chk1 kinase, which mediates cell cycle arrest. nih.govresearchgate.net Studies have shown that even low concentrations of aphidicolin that moderately slow replication fork speed are sufficient to trigger the chromatin loading of ATR and its mediators. nih.gov

The role of ATM in response to aphidicolin-induced stress is more complex, with evidence suggesting crosstalk between the two pathways. embopress.org Some studies indicate that ATM can be activated by aphidicolin independently of ATR. researchgate.netembopress.org For instance, in HeLa cells, ATM was phosphorylated in response to aphidicolin even when ATR was depleted. researchgate.net Conversely, other research suggests that ATM activation in response to some forms of replication stress can be dependent on ATR activity. embopress.org It has been proposed that ATR acts as the primary sensor, but when replication forks collapse into DSBs, the ATM pathway is then recruited.

| Research Model | Condition | Primary Pathway Activated | Downstream Effects | Reference(s) |

| Human Lymphoblastoid Cells / Fibroblasts | Moderate replication stress (low-dose aphidicolin) | ATR | Chromatin loading of ATR and mediators; minimal activation of Chk1 or ATM. | nih.gov |

| HeLa Cells | Replication stress (aphidicolin) | ATR and ATM (independent activation) | ATM phosphorylation occurs without ATR; ATR activation (RPA focus formation) occurs without ATM. | researchgate.net |

| HEK293 Cells | Replication stress (aphidicolin, HU) | ATR (rapidly), ATM (slower kinetics) | ATR represses ATM-dependent NF-κB activation. | embopress.org |

| Xenopus Egg Extracts | Replication block (aphidicolin) | ATR | ATR activation leads to Chk1 phosphorylation. | harvard.edu |

Effects on Common Fragile Sites (e.g., FRA3B)

Common fragile sites (CFSs) are specific loci in the human genome that are prone to forming gaps or breaks on metaphase chromosomes, particularly when cells are exposed to replication stress. frontiersin.org Aphidicolin is the most typical inducer of CFSs. frontiersin.org By inhibiting DNA polymerases, aphidicolin perturbs DNA replication, and this interference is particularly pronounced at CFSs. aacrjournals.orgnih.gov

The most frequently expressed common fragile site is FRA3B, located at chromosome band 3p14.2. aacrjournals.orgnih.govoup.com Research has shown that FRA3B is a late-replicating region, and exposure to aphidicolin further delays its replication timing. nih.govoup.com This delay can lead to cells entering the G2/M phase of the cell cycle before replication of the FRA3B region is complete, resulting in the visible gaps and breaks that characterize fragile sites. oup.com The instability at FRA3B is not attributed to a single sequence but rather to regional characteristics, such as the presence of repetitive elements (Alu, LINE) and sequences capable of forming secondary structures like hairpins, which can impede replication fork progression. nih.gov

| Fragile Site | Inducing Agent | Mechanism of Induction | Key Findings | Reference(s) |

| FRA3B | Aphidicolin | Inhibition of DNA polymerase, leading to delayed replication of a late-replicating region. | Most highly expressed CFS under aphidicolin stress. Breakpoints cluster in distinct regions, often near repetitive elements or sequences that can form hairpin structures. | oup.com, nih.gov, aacrjournals.org, nih.gov, frontiersin.org |

| Various CFSs | Aphidicolin | Perturbation of DNA replication. | Aphidicolin is the most efficient inducer of the largest group of CFSs. | frontiersin.org |

Modulation of Gene Amplification Processes

Gene amplification is a process where the copy number of a specific gene or region of a chromosome is increased. This phenomenon is a common mechanism for the development of drug resistance in cancer cells. Aphidicolin has been identified as a compound that can increase the frequency of gene amplification. cellsignal.comfocusbiomolecules.comstressmarq.com

In research settings, pretreating cells with aphidicolin is a method used to enhance the rate of gene amplification. nih.gov For instance, in HeLa S3 cells, aphidicolin treatment increased the frequency of amplification of the dihydrofolate reductase gene, leading to resistance against the drug trimetrexate. nih.gov One study demonstrated that the mechanism by which aphidicolin enhances gene amplification is independent of the anti-apoptotic pathway involving Bcl-2. When cells overexpressing Bcl-2 (which itself increases gene amplification by prolonging cell survival during drug-induced stress) were also treated with aphidicolin, the resulting increase in amplification frequency was multiplicative. nih.gov This suggests that aphidicolin facilitates gene amplification through a distinct mechanism related to its perturbation of DNA replication. windows.netnih.gov

| Cell Line | Effect of Aphidicolin | Associated Gene/Process | Mechanism | Reference(s) |

| HeLa S3 Cells | Increases frequency of gene amplification | Dihydrofolate reductase (DHFR) gene | Mechanism is independent of Bcl-2-mediated apoptosis inhibition, likely related to perturbation of DNA replication. | focusbiomolecules.com, nih.gov, windows.net |

| General Eukaryotic Cells | Can be used to increase gene amplification frequency | General gene amplification | Arrests cells at the G1/S phase, inducing replication stress that can lead to amplification events. | cellsignal.com, stressmarq.com |

Influence on Viral DNA Replication in Research Systems

Aphidicolin's inhibitory effect on DNA polymerases extends to those encoded by certain viruses, making it a tool for virology research and an agent with antiviral properties. tocris.comncats.iowikipedia.org It has shown activity against herpesviruses (such as herpes simplex virus) and poxviruses (such as vaccinia virus). wikipedia.orgasm.orginvivochem.com

The mechanism of inhibition involves the viral DNA polymerase, which is essential for the replication of the viral genome. ncats.ioasm.org In studies on adenovirus, aphidicolin was found to inhibit viral DNA synthesis by approximately 80% in infected HeLa cells. nih.govoup.com Research indicates that aphidicolin does not prevent the initiation of viral DNA replication but rather targets the subsequent step of DNA chain elongation. nih.govoup.com For adenovirus, the initiation event, which involves the covalent attachment of dCMP to a preterminal protein, was found to be insensitive to aphidicolin. nih.govoup.com The inhibition of viral DNA polymerases by aphidicolin is often competitive with respect to dCTP, similar to its effect on cellular DNA polymerase alpha. asm.org

| Virus | Research System | Effect of Aphidicolin | Mechanism of Action | Reference(s) |

| Adenovirus | Infected HeLa cells; cell-free nuclear extracts | Reduced viral DNA synthesis by ~80% | Inhibits DNA chain elongation, but not the protein-primed initiation step. | nih.gov, oup.com |

| Herpes Simplex Virus (HSV) | Eukaryotic cells | Inhibits viral growth | Inhibits viral DNA polymerase; competitive with dCTP. | ncats.io, asm.org, invivochem.com |

| Vaccinia Virus | Eukaryotic cells | Inhibits viral DNA polymerase | Inhibition is competitive with dCTP. | asm.org, wikipedia.org |

Advanced Methodological Applications in Academic Research

Utilization in Cell Cycle Studies

Aphidicolin's ability to halt the cell cycle at a specific point is a cornerstone of its utility in research. wikipedia.org By reversibly inhibiting DNA polymerases α, δ, and ε, it effectively blocks nuclear DNA replication and arrests cells in the early S phase. wikipedia.orgnih.gov

A significant application of aphidicolin (B1665134) is the synchronization of mammalian cell cultures, which allows for the harvesting of large quantities of cells at the same stage of the cell cycle. nih.govnih.gov This is achieved because aphidicolin prevents cells in the G1 phase from entering the S phase and blocks those already in the S phase, while allowing cells in G2, M, and G1 to proceed until they reach the G1/S border. nih.gov Upon removal of the inhibitor, the synchronized cell population traverses the S phase with a high degree of synchrony. researchgate.net

This method has been successfully applied to various cell lines, including HeLa, RPE1, and human fibroblasts, for stage-specific analysis. nih.govresearchgate.netlife-science-alliance.org The technique is valued for its simplicity and effectiveness in both suspension and monolayer cultures. nih.gov Unlike other synchronization agents such as hydroxyurea (B1673989) or thymidine, aphidicolin does not typically affect cell viability or the duration of the S phase and does not interfere with the synthesis of deoxyribonucleoside triphosphates (dNTPs) or DNA polymerases. nih.gov This ensures that once the block is removed, cells have the necessary components for optimal DNA initiation and replication. nih.gov

| Cell Line | Phase of Arrest | Key Outcome of Synchronization | Reference |

|---|---|---|---|

| HeLa Cells | G1/S Border | Allows harvesting of large quantities of synchronized cells for cell cycle studies. | nih.gov |

| RPE1 Cells | Early S Phase | Facilitates the study of stage-specific processes following release from the block. | life-science-alliance.orglife-science-alliance.org |

| L1210 Murine Leukemia | Not Specified | Enables large-scale synchronization for studying cell cycle regulation of enzymes. | nih.gov |

| DLD-1 Cells | G0/G1 | Allows for the analysis of gene expression and repair at different sub-S phase points. | tandfonline.com |

The reversibility of aphidicolin's inhibitory action is crucial for its use in cell synchronization studies. nih.govnih.gov The "washout" procedure, which involves removing the aphidicolin-containing medium and replacing it with fresh medium, allows the synchronized cells to re-enter the cell cycle and proceed synchronously through the subsequent phases. researchgate.netlife-science-alliance.org

Effective washout is critical for the success of the experiment. Typically, cells are washed multiple times with a warm phosphate-buffered saline (PBS) solution and then with fresh, warm culture medium to ensure complete removal of the drug. researchgate.netresearchgate.net Studies have shown that a two-wash procedure can be effective in removing the drug from the culture media, with no residual drug detected in the supernatant. researchgate.net Following the removal of aphidicolin, cells can be collected at various time points to study events occurring in early, mid-, or late-S phase, as well as G2 and M phases. researchgate.netlife-science-alliance.orgresearchgate.net For example, in studies with RPE1 cells, cells were fixed and stained at 4 or 6 hours after aphidicolin removal to analyze their progression through the S phase. life-science-alliance.orglife-science-alliance.org This controlled progression enables detailed analysis of cell cycle-dependent processes. nih.gov

As a Research Tool for Investigating DNA Polymerase Function

Aphidicolin is a highly specific inhibitor of B-family DNA polymerases, which include the primary eukaryotic replicative polymerases α, δ, and ε. nih.govoup.com It does not significantly affect other polymerases like β or γ. jk-sci.com This specificity makes it an invaluable tool for dissecting the distinct roles of these enzymes in DNA replication and repair. nih.govpnas.org The mechanism of inhibition involves competition with dCTP for binding at or near the nucleotide-binding site of the polymerase. nih.govnih.gov

By selectively inhibiting these polymerases, researchers can infer their involvement in various cellular processes. For instance, the sensitivity of a particular DNA repair pathway to aphidicolin indicates the involvement of DNA polymerase α, δ, or ε. nih.gov Studies have used aphidicolin to demonstrate that nucleotide excision repair (NER) requires DNA polymerases δ and ε for the final synthesis step. nih.gov Similarly, in the context of repairing oxidative DNA damage, aphidicolin was used to evaluate the roles of different polymerases in bypassing lesions like 8-oxo-guanine, revealing that in the absence of DNA polymerase β, the bypass is almost exclusively carried out by aphidicolin-sensitive polymerases. pnas.org

| DNA Polymerase Family | Specific Polymerase | Effect of Aphidicolin | Reference |

|---|---|---|---|

| B-Family | Polymerase α (alpha) | Inhibited (competes with dCTP) | wikipedia.orgnih.gov |

| Polymerase δ (delta) | Inhibited | wikipedia.orgnih.gov | |

| Polymerase ε (epsilon) | Inhibited | nih.govnih.gov | |

| X-Family | Polymerase β (beta) | Not significantly affected | hellobio.com |

| A-Family | Polymerase γ (gamma) | Not affected | jk-sci.com |

Applications in DNA Damage Response Research

Aphidicolin's ability to interfere with DNA synthesis is widely used to induce a state known as replication stress, providing a powerful model for studying the cellular DNA Damage Response (DDR). nih.govpnas.org

Replication stress occurs when the DNA replication machinery slows or stalls, which can be caused by aphidicolin's inhibition of DNA polymerases. nih.govbiorxiv.org This stalling of replication forks is a potent trigger for the DDR, a network of pathways that senses and signals the presence of DNA damage and promotes its repair. pnas.org Treating cells with aphidicolin leads to the accumulation of DNA damage markers, such as the phosphorylated form of histone H2AX (γH2AX), and the activation of key DDR proteins like p53. nih.gov

Researchers utilize aphidicolin-induced replication stress to investigate the functionality of specific DNA repair pathways. nih.gov For example, by treating cells with aphidicolin, one can study how the cell activates pathways to stabilize and restart stalled forks, a critical aspect of maintaining genome stability. pnas.orgmdpi.com The induction of fragile sites—specific chromosomal regions prone to breakage under replicative stress—by aphidicolin is another area of study that helps to understand genomic instability. sigmaaldrich.com

The process of DNA replication is intrinsically linked to DNA repair to ensure the faithful duplication of the genome. Aphidicolin serves as a tool to uncouple these processes and study their coordination. By inducing replication fork stalling, aphidicolin allows for the examination of how repair mechanisms are recruited to sites of replication stress. nih.govmdpi.com

For instance, studies have shown that in response to aphidicolin-induced damage, cells activate specific repair pathways. nih.gov Combining aphidicolin treatment with the inhibition of a specific repair pathway can reveal synergistic effects and uncover the preferred mechanisms for repairing replication-associated damage. nih.gov Research has demonstrated that aphidicolin can impede the repair of DNA damage caused by other agents, suggesting that the repair process is dependent on aphidicolin-sensitive polymerases. nih.gov This approach is crucial for understanding how cells maintain genomic integrity during S phase and how defects in these pathways can lead to disease. mdpi.com

Exploiting Aphidicolin Analogues in Gene Editing Methodologies

The precise modification of genetic material through techniques like CRISPR-Cas9 in embryos holds immense potential for both basic research and therapeutic applications. However, a significant challenge in this field is the occurrence of mosaicism, where an organism is composed of cells with different genotypes. This can arise if the gene-editing machinery acts after the first DNA replication of the zygote, leading to a mixture of edited and unedited cells. To address this, researchers have explored strategies to prolong the window for gene editing before the initial cell division. One such approach involves the temporary and reversible inhibition of DNA replication.

Delaying DNA Replication Time to Enhance Gene Editing Fidelity

Aphidicolin, a reversible inhibitor of eukaryotic nuclear DNA replication, has been investigated for its utility in reducing mosaicism in gene editing. By blocking the cell cycle at the pre-S phase, aphidicolin provides an extended timeframe for the CRISPR-Cas9 system to introduce the desired genetic modifications before the embryo's DNA is duplicated. nih.govnih.gov

In a notable study utilizing porcine embryos, the application of aphidicolin was shown to effectively and reversibly inhibit DNA replication in a concentration-dependent manner. nih.govnih.gov The research aimed to determine a concentration that could delay replication without being toxic to the developing embryo. Zygotes treated with varying concentrations of aphidicolin exhibited a significant reduction in the degree of DNA replication compared to control embryos. nih.gov This inhibition was reversible, with DNA replication resuming after the removal of the compound. nih.gov

The minimal concentration of aphidicolin identified to produce this reversible inhibition without causing significant toxic effects was 0.5 µM. nih.govnih.gov This optimal concentration was subsequently used in experiments to assess its impact on the efficiency of gene editing. The underlying hypothesis is that by pausing DNA replication, the gene-editing tools have more time to act, thereby increasing the likelihood that the genetic modification is present in all cells of the resulting embryo, thus enhancing gene editing fidelity. nih.gov

Impact on Mosaicism Rate in Engineered Embryos

The application of aphidicolin in conjunction with CRISPR-Cas9 gene editing has demonstrated a direct impact on the rate of mosaicism in engineered embryos. nih.govnih.gov In the study on porcine embryos, the introduction of aphidicolin led to a notable decrease in mosaicism. nih.gov Specifically, the use of the optimized 0.5 µM concentration of aphidicolin resulted in a halving of the mosaicism rate among the genetically modified embryos. nih.govnih.gov

The following table summarizes the key findings from a study investigating the effects of aphidicolin on gene editing in porcine embryos.

| Treatment Group | Aphidicolin Concentration (µM) | Outcome on Mosaicism | Effect on Embryo Development |

| Control | 0 | Baseline mosaicism rate | Normal development |

| Experimental | 0.5 | Mosaicism rate halved | Detrimental effect observed |

These findings underscore that while the reversible inhibition of DNA replication is a promising strategy to mitigate mosaicism in gene editing, further refinement is necessary to balance the reduction in mosaicism with the preservation of embryo development. nih.gov

Q & A

Q. How should researchers cite prior studies on aphidicolin analogs while maintaining focus on 19-nor derivatives?

- Methodological Answer : Use a systematic review approach (PRISMA guidelines) to filter literature, emphasizing structural-activity relationship (SAR) studies. Differentiate 19-nor-aphidicolin’s unique properties (e.g., reduced cytotoxicity, enhanced solubility) in the introduction. Cite foundational papers on aphidicolin’s mechanism alongside recent 19-nor-specific work .《SCI论文写作教程》第十三节 参考文献11:00

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.